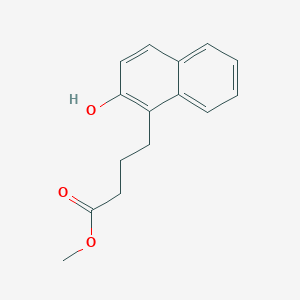
Methyl 4-(2-hydroxynaphthalen-1-YL)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-hydroxynaphthalen-1-yl)butanoate: is a chemical compound with the molecular formula C15H16O3 It is known for its unique structure, which includes a naphthalene ring substituted with a hydroxyl group and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-hydroxynaphthalen-1-yl)butanoate typically involves the esterification of 4-(2-hydroxynaphthalen-1-yl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-hydroxynaphthalen-1-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent for the ester group.
Substitution: Nucleophiles such as alkoxides or carboxylates can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of 4-(2-hydroxynaphthalen-1-yl)butanol.
Substitution: Formation of various ethers or esters depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(2-hydroxynaphthalen-1-yl)butanoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(2-hydroxynaphthalen-1-yl)butanoate involves its interaction with specific molecular targets. The hydroxyl group on the naphthalene ring can form hydrogen bonds with biological molecules, affecting their function. Additionally, the ester group can undergo hydrolysis to release the active naphthalene derivative, which can then interact with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-hydroxyphenyl)butanoate: Similar structure but with a phenyl ring instead of a naphthalene ring.
Ethyl 4-(2-hydroxynaphthalen-1-yl)butanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 4-(1-hydroxynaphthalen-2-yl)butanoate: Similar structure but with the hydroxyl group in a different position on the naphthalene ring.
Uniqueness
Methyl 4-(2-hydroxynaphthalen-1-yl)butanoate is unique due to the specific positioning of the hydroxyl group on the naphthalene ring, which can significantly influence its reactivity and interaction with other molecules. This unique structure makes it a valuable compound for various research applications.
Properties
CAS No. |
676269-64-0 |
|---|---|
Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
methyl 4-(2-hydroxynaphthalen-1-yl)butanoate |
InChI |
InChI=1S/C15H16O3/c1-18-15(17)8-4-7-13-12-6-3-2-5-11(12)9-10-14(13)16/h2-3,5-6,9-10,16H,4,7-8H2,1H3 |
InChI Key |
RTFZWOJIZRKJAX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC1=C(C=CC2=CC=CC=C21)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


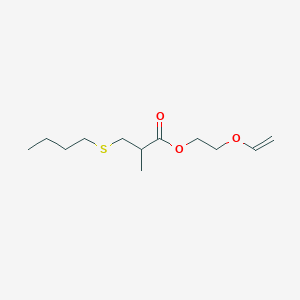
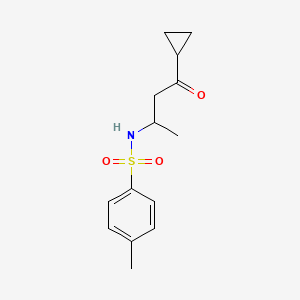
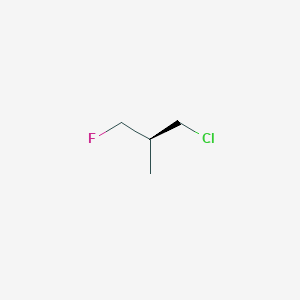
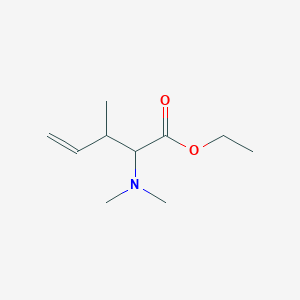
![5-[(4-Butylcyclohexyl)(difluoro)methoxy]-1,2,3-trifluorobenzene](/img/structure/B15161226.png)
![3-Methoxy-4-[(3,4,5-trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B15161229.png)
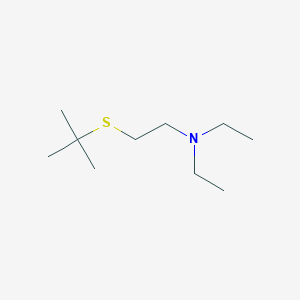
![2-{[(2,2-Diethoxyethyl)(methyl)amino]methyl}benzaldehyde](/img/structure/B15161248.png)
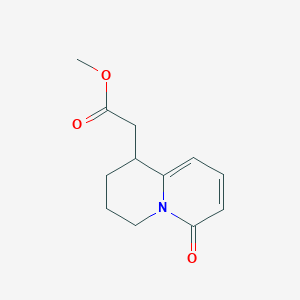
diphenylsilane](/img/structure/B15161260.png)
![1-{2-[(4-Ethenylphenyl)methoxy]-6-methoxyphenyl}methanamine](/img/structure/B15161265.png)
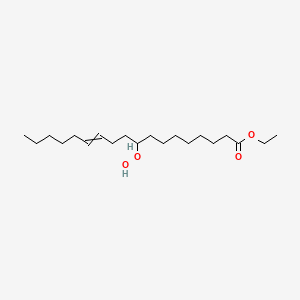
![3-Hydroxy-3-[(methylcarbamoyl)oxy]butanoic acid](/img/structure/B15161280.png)
![Naphth[2,1-b]oxepin, 1,4-dihydro-](/img/structure/B15161281.png)
